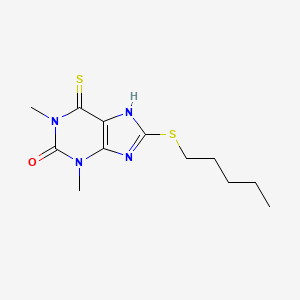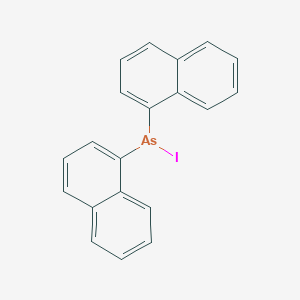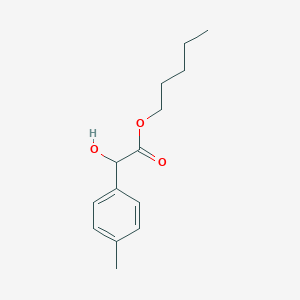
Theophylline, 8-pentylthio-6-thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline, 8-pentylthio-6-thio-, is a chemical compound that belongs to the class of xanthine derivatives. Xanthines are known for their stimulant effects on the central nervous system and their ability to relax smooth muscles, particularly in the bronchial airways. Theophylline itself is widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of pentylthio and thio groups to theophylline’s structure potentially modifies its pharmacological properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of theophylline, 8-pentylthio-6-thio-, involves several steps. One common method starts with theophylline as the base compound. The introduction of the pentylthio group can be achieved through a nucleophilic substitution reaction, where a pentylthiol reacts with a halogenated derivative of theophylline. The thio group can be introduced through a similar substitution reaction using a thiol reagent.
Industrial Production Methods
Industrial production of theophylline, 8-pentylthio-6-thio-, would likely follow a similar synthetic route but on a larger scale. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process would also include purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Theophylline, 8-pentylthio-6-thio-, can undergo various chemical reactions, including:
Oxidation: The thio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The pentylthio and thio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced forms of the compound with fewer sulfur atoms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Theophylline, 8-pentylthio-6-thio-, has several scientific research applications:
Chemistry: Used as a model compound to study the effects of thio and pentylthio substitutions on xanthine derivatives.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in respiratory diseases and other conditions where xanthine derivatives are beneficial.
Mechanism of Action
The mechanism of action of theophylline, 8-pentylthio-6-thio-, is likely similar to that of theophylline. It may act as a phosphodiesterase inhibitor, increasing the levels of cyclic AMP in cells, leading to bronchodilation and other effects. The addition of pentylthio and thio groups may alter its binding affinity and specificity for molecular targets, potentially enhancing or modifying its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Theophylline: A well-known xanthine derivative used in respiratory therapy.
Caffeine: Another xanthine derivative with stimulant effects.
Theobromine: Found in chocolate, similar in structure and effects to theophylline.
Uniqueness
Theophylline, 8-pentylthio-6-thio-, is unique due to the presence of pentylthio and thio groups, which may confer different pharmacokinetic and pharmacodynamic properties compared to other xanthine derivatives. These modifications can potentially lead to improved therapeutic effects or reduced side effects.
Properties
CAS No. |
4791-37-1 |
|---|---|
Molecular Formula |
C12H18N4OS2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1,3-dimethyl-8-pentylsulfanyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C12H18N4OS2/c1-4-5-6-7-19-11-13-8-9(14-11)15(2)12(17)16(3)10(8)18/h4-7H2,1-3H3,(H,13,14) |
InChI Key |
JZZUDDHWRDPDEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide](/img/structure/B14735938.png)

![3-chloro-6-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B14735945.png)

acetic acid](/img/structure/B14735949.png)
![Benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester](/img/structure/B14735962.png)
![7-Chloro-4-[[6-(diethylamino)hexyl]amino]-quinoline](/img/structure/B14735966.png)


![1,6-Dimethyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14735979.png)



![[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea](/img/structure/B14735999.png)
